KX1-141

Description

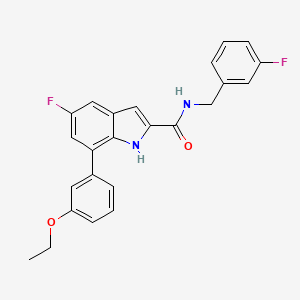

Structure

3D Structure

Properties

Molecular Formula |

C24H20F2N2O2 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29) |

InChI Key |

GLBIHDRABBDRFA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KX1141; KX-1141; KX 1141. |

Origin of Product |

United States |

Structural Classification and Mechanistic Basis of Kx1 141 Activity

Indole-Based Structural Classification of KX1-141

KX1-141 is classified as an indole-based compound. nih.gov The indole (B1671886) structure is a bicyclic aromatic heterocycle consisting of a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. creative-proteomics.comwikipedia.org Indole derivatives, like KX1-141, have one or more hydrogen atoms replaced by substituent groups. wikipedia.org Specifically, KX1-141 is described as a 1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-. This indicates the presence of an indole core substituted with a carboxamide group at the 2-position, a 3-ethoxyphenyl group at the 7-position, and a (3-fluorophenyl)methyl group attached to the carboxamide nitrogen. This structural foundation is shared with other compounds studied for similar biological effects, such as KX1-004, another indole-based non-ATP competitive Src inhibitor. nih.gov

Non-ATP Competitive Inhibition of Src-Protein Tyrosine Kinase by KX1-141: Research Perspectives

KX1-141 functions as a non-ATP competitive inhibitor of Src-protein tyrosine kinase (Src-PTK). nih.gov Protein tyrosine kinases, including Src, are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on proteins, a crucial mechanism in signal transduction. google.com Unlike ATP-competitive inhibitors that compete with ATP for binding to the kinase's active site, non-ATP competitive inhibitors bind to a different site on the enzyme. nih.gov This distinct binding mechanism can offer advantages, such as potentially greater kinase inhibitory selectivity compared to ATP-competitive inhibitors. nih.gov Research indicates that KX1-141, similar to KX1-004, is a non-ATP competitive Src inhibitor. nih.gov This contrasts with compounds like KX2-328, which is an ATP-competitive Src inhibitor. nih.gov Studies comparing non-ATP competitive inhibitors (like KX1-141 and the biaryl-based KX2-329) with ATP-competitive inhibitors (like KX2-328) have been conducted to explore the potential benefits of this non-competitive mode of inhibition. nih.gov

Theoretical Mechanisms of Action: Signaling Pathway Modulation by Src Inhibition

Inhibition of Src-protein tyrosine kinase by compounds like KX1-141 is theorized to modulate various intracellular signaling pathways. Src is a non-receptor protein tyrosine kinase involved in numerous cellular processes, including gene transcription, immune response, cell adhesion, cell cycle progression, apoptosis, and migration. genecards.org Its activity is linked to signaling cascades that modify the cytoskeleton and activate protein kinase cascades regulating cell survival and gene transcription. google.com

Role of Src in Mechanical Stress and Metabolic Change Signaling

Src is implicated in signaling pathways responsive to both mechanical stress and metabolic changes. nih.govgoogle.com Mechanical stress can lead to cellular damage and trigger downstream signaling events. nih.gov Src's involvement in sensing and responding to mechanical inputs is linked to its role in focal adhesions, which act as mechanical sensors and integrative signaling centers. imrpress.com These centers convert mechanical inputs into intracellular signaling events that regulate processes like proliferation, differentiation, cell migration, and survival. imrpress.com Src interactions have been linked to pathways that modify the cytoskeleton, a key component in cellular response to mechanical forces. google.comimrpress.commdpi.com

Modulation of Apoptotic Intracellular Signaling Pathways

Src inhibition by compounds like KX1-141 can modulate apoptotic intracellular signaling pathways. nih.govnih.gov Apoptosis, or programmed cell death, is a critical process in development and disease, and its dysregulation can contribute to various pathologies. nih.gov Src family kinases play a vital role in the regulation of apoptosis, cell proliferation, and survival. researchgate.net Inhibition of Src family kinases can have a pro-apoptotic effect by inhibiting downstream signaling cascades controlled by SFKs, such as the MAPK/ERK, STAT3, and PI3K/AKT pathways. researchgate.net Src is involved in anti-apoptotic signaling pathways, and its activation can support cell survival. imrpress.com Therefore, inhibiting Src activity is a strategy explored to promote apoptosis in contexts where uncontrolled cell survival is a factor, such as in certain diseases. nih.govresearchgate.net Studies have investigated the potential of Src inhibitors to reduce cell loss by interrupting apoptosis signaling pathways. nih.govnih.gov

Preclinical Investigations of Biological Activities of Kx1 141

Research on Ototoxicity Mitigation and Otoprotection

Ototoxicity, damage to the inner ear by toxins, can lead to hearing loss and balance problems. Research into compounds that can protect the ear from such damage is crucial.

Noise-Induced Hearing Loss (NIHL) Models in Preclinical Studies

Preclinical studies utilizing animal models are instrumental in understanding the mechanisms of noise-induced hearing loss (NIHL) and for testing potential otoprotective agents. researchgate.net Mouse models are frequently used due to the high degree of genetic conservation in the cochlea between mice and humans. researchgate.net These models have been pivotal in identifying the biological and genetic factors underlying NIHL. researchgate.net

Exposure to excessive noise can cause damage to the sensory hair cells and neurons in the cochlea, leading to hearing loss. nih.gov The severity of the hearing loss, whether temporary or permanent, is dependent on the intensity and duration of the noise exposure. nih.gov Key pathological changes observed in NIHL models include the loss of hair cells, damage to synaptic ribbons, and deterioration of the auditory nerve. nih.gov

Interactive Table: Key Pathological Features in NIHL Animal Models

| Pathological Feature | Description |

|---|---|

| Hair Cell Loss | Degeneration and death of the sensory hair cells responsible for transducing sound. nih.gov |

| Synaptic Ribbon Reduction | Decrease in the structures crucial for transmitting signals from hair cells to auditory neurons. nih.gov |

| Auditory Nerve Deterioration | Degeneration of the spiral ganglion neurons that make up the auditory nerve. nih.gov |

Cisplatin-Induced Ototoxicity Models in Research Paradigms

Cisplatin (B142131) is a potent chemotherapy drug used to treat various cancers. nih.gov However, a significant side effect is ototoxicity, which can cause permanent, bilateral, and progressive sensorineural hearing loss. nih.govscispace.com The incidence of cisplatin-induced hearing loss is considerable, affecting a significant percentage of both adult and pediatric patients. nih.gov

Animal models are essential for studying the mechanisms of cisplatin ototoxicity and for evaluating potential protective treatments. nih.gov These models have demonstrated that cisplatin leads to the apoptotic degeneration of hair cells in the organ of Corti. nih.gov The damage typically begins in the outer hair cells and progresses inwards. nih.gov

Interactive Table: Characteristics of Cisplatin-Induced Ototoxicity

| Characteristic | Description |

|---|---|

| Nature of Hearing Loss | Bilateral, progressive, and irreversible sensorineural hearing loss. nih.govscispace.com |

| Primary Target | Hair cells in the organ of Corti. nih.gov |

| Mechanism of Cell Death | Apoptosis (programmed cell death). nih.gov |

Cellular and Molecular Mechanisms Investigated in Ototoxicity Research (e.g., Cochlear Hair Cell Apoptosis)

A central mechanism underlying both noise-induced and cisplatin-induced hearing loss is the apoptosis, or programmed cell death, of cochlear hair cells. nih.govarchivesofmedicalscience.com This process is triggered by cellular stress, such as the production of reactive oxygen species (ROS). nih.gov

In the context of NIHL, noise exposure can lead to mitochondrial damage within cochlear cells, causing the release of pro-apoptotic factors like apoptosis-inducing factor (AIF) and endonuclease G (EndoG). nih.gov These molecules then move to the nucleus and initiate apoptosis. nih.gov The JNK signaling pathway has been identified as a key mediator of this apoptotic process in outer hair cells. nih.gov

Similarly, cisplatin-induced ototoxicity is linked to the generation of oxidative stress and DNA damage, which ultimately triggers apoptosis in sensory hair cells. nih.gov The release of cytochrome c from mitochondria is a critical step, leading to the activation of a cascade of enzymes called caspases, including caspase-9 and caspase-3, which execute the apoptotic program. washington.edunih.gov

Interactive Table: Key Molecular Players in Cochlear Hair Cell Apoptosis

| Molecule/Pathway | Role in Apoptosis | Ototoxicity Context |

|---|---|---|

| Reactive Oxygen Species (ROS) | Induces cellular stress and mitochondrial damage. nih.gov | NIHL and Cisplatin-induced |

| JNK Signaling Pathway | Mediates apoptosis in outer hair cells. nih.gov | NIHL |

| Apoptosis-Inducing Factor (AIF) | Pro-apoptotic factor released from mitochondria. nih.gov | NIHL |

| Endonuclease G (EndoG) | Pro-apoptotic factor released from mitochondria. nih.gov | NIHL |

| Cytochrome c | Released from mitochondria, activates caspases. washington.edunih.gov | Cisplatin-induced |

| Caspase-9 | Initiator caspase in the apoptotic cascade. washington.edu | Cisplatin-induced |

Exploration of Anti-Proliferative and Oncological Activities

The investigation of novel compounds with the ability to inhibit cell growth and interfere with cancer-related pathways is a cornerstone of oncology research.

Inhibition of Src-Driven Cell Growth in Research Contexts

KX-01 is identified as a novel dual inhibitor of both Src and tubulin. nih.govnih.gov Preclinical studies have demonstrated its effectiveness in inhibiting the growth of cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines. nih.govnih.gov The mechanism of action involves the downregulation of phospho-Src and other molecules involved in proliferative signaling. nih.gov Research has shown that KX-01 can induce G2/M cell cycle arrest and lead to an increase in the population of aneuploid cells. nih.gov Furthermore, treatment with KX-01 has been observed to significantly increase the number of multi-nucleated cells, indicating a disruption of normal cell division. nih.gov In vivo studies using a mouse xenograft model with MDA-MB-231 cells have also confirmed the antitumor effects of KX-01, showing a delay in tumor growth. nih.govnih.gov

Interactive Table: Effects of KX-01 on Src-Driven Cell Growth

| Effect | Observation in Preclinical Models |

|---|---|

| Cell Growth Inhibition | Effective inhibition of growth in breast cancer cell lines. nih.gov |

| Src Signaling | Down-regulation of phospho-Src and proliferative-signaling molecules. nih.gov |

| Cell Cycle | Induces G2/M arrest and increases the aneuploid cell population. nih.gov |

| Cell Morphology | Significant increase in multi-nucleated cells. nih.gov |

Methodological Frameworks in Kx1 141 Preclinical Research

In Vitro Experimental Designs

In vitro studies are fundamental in the initial stages of preclinical research for KX1-141, allowing for controlled investigations into its cellular and biochemical effects. These designs often involve cell culture systems and biochemical assays.

Cell Culture Systems for Mechanistic Investigations

Cell culture systems provide a controlled environment to study the direct effects of KX1-141 on specific cell types relevant to its intended application. These systems are crucial for mechanistic investigations, helping researchers understand how the compound interacts with cellular pathways and targets. Complex in vitro models (CIVMs), including 2D and 3D cultures like spheroids or organoids, are increasingly used to better mimic the in vivo environment and improve the predictability of preclinical studies compared to traditional 2D cultures. emulatebio.com CIVMs can offer improved predictive value compared to animal models by replicating human organ systems with high fidelity. emulatebio.com The use of in vitro cell culture models is well-established for mechanistic studies in pharmaceutical research. nih.gov

Biochemical Assays for Kinase Activity Assessment

Biochemical assays are essential for evaluating the effect of KX1-141 on kinase activity. Kinases are enzymes that play crucial roles in cellular signaling, and KX1-141 is identified as a Src-protein tyrosine kinase inhibitor. medkoo.com Kinase assays measure the activity of a kinase, typically by monitoring the transfer of a phosphate (B84403) group from ATP to a substrate. bellbrooklabs.combmglabtech.com These assays are used to test potential drugs and observe how they affect kinase activity. bellbrooklabs.com Various techniques are employed, including those that monitor the conversion of ATP to ADP or the attachment of a phosphate group onto the substrate. bmglabtech.com Non-radioactive and homogeneous assay technologies, such as TR-FRET based assays, are available for high-throughput screening and lead optimization programs. thermofisher.com Radiometric assay formats are considered a gold standard for kinase screening, directly measuring enzyme activity and avoiding potential artifacts seen in indirect methods. reactionbiology.comnih.gov These assays can detect ATP-competitive, substrate competitive, and allosteric inhibitors. reactionbiology.com Measuring kinase activity is critical for kinase-directed drug development and understanding inhibitor mechanisms. nih.gov

In Vivo Animal Research Models

In vivo studies using animal models are critical for evaluating the efficacy and delivery of KX1-141 within a living system, particularly for conditions affecting complex organs like the auditory system.

Mammalian Models for Auditory System Studies (e.g., Chinchilla)

Mammalian models are widely used in auditory system research due to their physiological similarities to humans. The chinchilla is a particularly valuable animal model for hearing science and noise-induced hearing loss studies. researchgate.netnih.govnih.gov Its behavioral, anatomical, and physiological characteristics, including similarities with human hearing frequency and intensity sensitivity, make it suitable for studying the effects of noise exposure and potential protective agents. researchgate.netnih.govnih.govresearchgate.net Chinchillas can be trained behaviorally with acoustic stimuli relevant to human hearing, and their docile nature allows for physiological measurements in an awake state. researchgate.netnih.gov The chinchilla model has been used in preclinical drug studies for the prevention and rescue of noise-induced hearing loss. researchgate.netnih.gov

Administration Routes for Localized Delivery in Animal Research (e.g., Round Window Membrane Diffusion)

Localized delivery is often preferred for inner ear therapies to achieve high local concentrations while minimizing systemic exposure. In animal research, various routes are explored to deliver compounds like KX1-141 to the auditory system. Diffusion across the round window membrane (RWM) is a common method for delivering drugs to the cochlea. mdpi.comfrontiersin.org The RWM is an epithelial barrier that allows drugs to diffuse from the middle ear into the fluid-filled scala tympani of the cochlea. mdpi.com Intratympanic delivery, where drugs are placed in the middle ear space to diffuse across the RWM, is a less invasive route compared to direct intracochlear injection. mdpi.comresearchgate.net However, the RWM's permeability can be a limiting factor for some molecules. researchgate.net Other local routes investigated include injection through the RWM or into the scala tympani, injection into the endolymph through a scala media injection, and perilymph/endolymph delivery following canalostomy. mdpi.com While RWM injection provides direct access to the perilymph, it can sometimes lead to transient elevation of hearing thresholds. mdpi.com

Research Methodologies for Outcome Assessment

Functional Auditory Assessment Techniques in Animal Models

Functional auditory assessment in preclinical studies often utilizes techniques to measure the physiological responses of the auditory system in animal models. A common method involves recording auditory evoked responses from electrodes placed in the inferior colliculi. nih.gov The inferior colliculus is a key structure in the auditory pathway, and its evoked responses provide insights into the processing of auditory stimuli. nih.govbiorxiv.orgelifesciences.orgbiorxiv.org

In studies investigating the otoprotective potential of compounds like KX1-141 against noise-induced hearing loss, auditory evoked responses from the inferior colliculi are used to measure hearing thresholds. nih.gov Changes in these thresholds following noise exposure, with and without the administration of the test compound, indicate the degree of hearing loss or protection. nih.gov For instance, in one study using chinchillas, hearing thresholds were measured using this technique after exposure to impulse noise. nih.gov While another compound, KX2-329, showed significantly lower threshold shifts compared to the control group, cochleae treated with KX1-141 did not demonstrate statistically significant protection from impulse noise based on these auditory evoked responses. nih.govnih.gov

Other functional assessments in animal models for hearing research include Auditory Brainstem Responses (ABR) and Otoacoustic Emissions (OAE) tests, which are also used to estimate auditory thresholds and assess the integrity of hair cells and the auditory nerve. nih.govfrontiersin.orgcilcare.com Behavioral tests, such as the gap detection test (GPIAS) and Prepulse Inhibition (PPI), can also be employed to detect changes in auditory perception like tinnitus or hyperacusis in animal models. cilcare.com

Histopathological Evaluations of Cochlear Structures

Histopathological evaluations are crucial for assessing structural damage to the cochlea in preclinical studies. These evaluations often focus on the organ of Corti, particularly the sensory hair cells, which are vulnerable to various insults, including noise exposure and ototoxic drugs. criver.commdpi.comjournalofhearingscience.com A key aspect of these evaluations is the assessment of outer hair cell (OHC) loss. nih.govmdpi.comnih.govdtic.mil OHCs are critical for the amplification of low-intensity sounds and frequency discrimination. nih.gov

In the preclinical assessment of KX1-141, histopathological evaluations have been conducted to determine the extent of OHC loss following noise exposure. nih.govnih.gov In the chinchilla study mentioned previously, OHC loss was assessed in addition to auditory evoked responses. nih.gov The results indicated that while KX2-329 treatment led to significantly lower OHC losses compared to the control group, the OHC loss in ears treated with KX1-141 was not statistically different from the control ears. nih.govnih.gov Surprisingly, mean OHC losses in the KX1-141 treated ears were even greater than in controls in certain sections of the cochlea. nih.gov This finding was noted as unexpected, given the typical correlation between impulse noise-induced hearing loss and OHC loss in chinchillas. nih.gov

Histopathological analysis typically involves the microscopic evaluation of cochlear tissue, often after fixation, decalcification, sectioning, and staining. criver.com Techniques like cytocochleograms are used for quantitative assessment of hair cell loss and its anatomical localization, which can then be correlated with functional deficits. frontiersin.orgcilcare.com

Statistical Analysis Approaches in Preclinical Efficacy Studies

Statistical analysis is fundamental to interpreting the results of preclinical efficacy studies and determining the significance of observed effects. europa.eu In studies evaluating compounds like KX1-141 for otoprotection, statistical methods are applied to data obtained from functional auditory assessments and histopathological evaluations to compare treated groups with control groups. nih.govnih.gov

For instance, in the chinchilla study, statistical analysis was used to compare the threshold shifts measured by auditory evoked responses and the extent of OHC loss between groups treated with different compounds (including KX1-141) and a control group. nih.govnih.gov The study reported that cochleae treated with KX1-141 did not show statistically significant protection from impulse noise in terms of threshold shifts or OHC loss. nih.govnih.gov However, there was a statistical trend towards protection from threshold shift in the KX1-141 treated ears, which showed the lowest mean permanent threshold shift (PTS) at lower frequencies (0.5–2 kHz). nih.gov

Future Research Directions and Unexplored Avenues for Kx1 141

Advanced Methodologies for Auditory Research Assessments (e.g., Compound Action Potential, P1 wave of Auditory Brainstem Response)

Future research involving KX1-141 could significantly benefit from the application of advanced auditory research methodologies to precisely assess its effects on the auditory system. Techniques such as Compound Action Potential (CAP) and Auditory Brainstem Response (ABR), including analysis of the P1 wave, are valuable tools for evaluating auditory nerve function and brainstem pathway integrity.

ABRs represent the electrical activity in the auditory nerve and brainstem in response to sound stimuli, providing insights into the functioning of inner hair cells in the cochlea cilcare.cominteracoustics.com. Wave I of the ABR, specifically, reflects the synapse of auditory nerve fibers with inner hair cells and is strongly correlated with synapse counts nih.gov. Analyzing the amplitude of ABR waves, such as Wave I and the P1-N1 amplitudes, can help characterize conditions like cochlear synaptopathy, which involves damage or dysfunction of synapses between auditory nerve fibers and inner hair cells cilcare.comnih.gov. CAP recordings can also be used to monitor changes in auditory function over time or assess the effectiveness of devices stimulating the auditory nerve cilcare.com.

Integrating these methodologies into studies on KX1-141 could provide detailed, objective measures of its impact on different components of the auditory pathway. This is particularly relevant if KX1-141's mechanism of action or its target, Src inhibition, is hypothesized to influence auditory function or related cellular processes. Utilizing these electrophysiological assessments can offer a more nuanced understanding of potential therapeutic benefits or unintended effects on hearing.

Comprehensive Elucidation of Molecular Pathways and Potential Off-Target Interactions in Research

A critical area for future research on KX1-141 involves a more comprehensive elucidation of the molecular pathways it influences and a thorough investigation of potential off-target interactions. As a Src inhibitor, KX1-141's primary mechanism involves modulating signaling cascades where Src family kinases play a central role mdpi.com. However, kinases can be involved in multiple complex pathways, and inhibitors may have effects beyond the primary target.

Src is a non-receptor tyrosine kinase involved in transducing multiple signals, including those from receptor tyrosine kinases and cell-to-cell or extracellular matrix-to-cell communications nih.gov. It is aberrantly activated in various cancers and is associated with late-stage disease, metastatic potential, and resistance to therapies nih.gov. Understanding the full spectrum of pathways modulated by KX1-141, both on-target and potentially off-target, is essential for predicting its full biological effects and potential therapeutic applications.

Investigating off-target interactions is crucial because even weak binding to non-target proteins can have biological relevance, especially at higher cellular expression levels of the off-target or high systemic exposure frontiersin.org. Computational methods, such as those based on chemical similarity and structural features, can be employed to predict potential off-target interactions frontiersin.orgplos.org. These predictions can then be validated using in vitro or in vivo models frontiersin.org. Techniques like target engagement-mediated amplification (TEMA) can help visualize and measure target engagement, improving the resolution of binding to both on- and off-target proteins nih.gov.

Future research should aim to map the complete molecular interaction network of KX1-141, utilizing advanced computational and experimental techniques to identify all proteins and pathways it interacts with. This will provide a more complete picture of its pharmacological profile and help mitigate potential unforeseen effects in research or future development.

Development of Enhanced Preclinical Models for Improved Efficacy Prediction

Improved preclinical models should better recapitulate the complex biological environments relevant to the conditions being investigated. This could involve developing more sophisticated in vitro systems, such as organoids or 3D cell cultures, that mimic tissue architecture and cellular interactions more closely wjbphs.com. For in vivo studies, utilizing animal models that more accurately reflect human disease pathology or genetic backgrounds relevant to the target could enhance predictive power. For instance, in auditory research, using mouse strains with distinct patterns of noise susceptibility could provide valuable insights into potential otoprotective effects nih.gov.

Investigation of Broader Therapeutic Hypotheses Based on Src Inhibition Research

Given that KX1-141 is a Src inhibitor, future research can explore broader therapeutic hypotheses based on the known roles of Src family kinases in various biological processes and diseases. Src is involved in numerous cellular functions, including proliferation, survival, migration, and angiogenesis mdpi.comnih.govresearchgate.net. Aberrant Src activity has been implicated in a range of conditions beyond those initially considered for a specific compound.

Research on Src inhibition has explored its potential in areas such as cancer, where it plays a role in tumor progression and resistance mechanisms mdpi.comnih.govresearchgate.net. Preclinical studies have investigated Src inhibitors in various cancer types, including colorectal, ovarian, melanoma, non-small cell lung carcinoma, breast, and pancreatic cancers biorxiv.orgresearchgate.net. Src inhibition has also been explored in the context of fibrosis and angiogenesis mdpi.com.

Future research on KX1-141 could investigate its potential in these or other areas where Src activity is implicated. This could involve in vitro studies to assess its effects on relevant cell lines or in vivo studies using models of these diseases. Exploring combination therapies, as has been done with other Src inhibitors and agents targeting pathways like MEK or EGFR, could also be a fruitful direction biorxiv.orgoncotarget.com. These investigations, guided by the broader understanding of Src biology, could uncover novel research applications for KX1-141.

Integration of Genomics and AI in Target Identification and Validation for Related Research (General Research Field)

For research involving Src inhibition or related conditions, genomics and AI can be used to:

Identify patient populations or disease subtypes that are more likely to respond to Src inhibition based on genetic or molecular profiles patsnap.comdrugtargetreview.com.

Discover novel pathways or targets that interact with Src signaling and could be targeted in combination with compounds like KX1-141 patsnap.combiorxiv.org.

Predict potential off-target interactions and assess their likelihood of causing unintended effects frontiersin.orgnosisbio.com.

Analyze data from preclinical models and human studies to build predictive models of efficacy and identify biomarkers of response patsnap.comdrugtargetreview.com.

The integration of genomics and AI offers powerful tools to accelerate the identification and validation of targets, providing a more data-driven and efficient approach to exploring the potential of compounds like KX1-141 and advancing research in related disease areas.

Q & A

Q. What is the molecular mechanism of KX1-141 in protecting against noise-induced hearing loss (NIHL)?

KX1-141 inhibits Src-protein tyrosine kinase (Src-PTK), a signaling pathway implicated in cochlear damage after noise exposure. Methodologically, its efficacy is assessed via auditory brainstem response (ABR) measurements, compound action potentials, and histological quantification of outer hair cell (OHC) loss. Preclinical studies suggest it reduces permanent threshold shifts (PTS) at specific frequencies (0.5–2 kHz), though inconsistencies in OHC protection require further validation .

Q. What experimental models are commonly used to evaluate KX1-141’s otoprotective effects?

Studies employ guinea pigs or rabbits exposed to impulse noise (e.g., 165 dB peak SPL), with drug delivery via round window application. Key metrics include ABR thresholds, OHC counts, and cochlear histopathology. Near-field electrodes for compound action potentials are recommended for higher-frequency (12–16 kHz) assessments to evaluate drug penetration into the cochlear base .

Q. How are statistical analyses designed to account for variability in NIHL studies involving KX1-141?

A three-factor ANOVA (Treatment Group × Frequency × Day post-noise) is standard, with post hoc Tukey tests to address between-group differences. Larger control groups (e.g., n=10 vs. n=6 for treatment groups) mitigate inherent variability in threshold shifts and OHC loss. Power analyses based on prior studies inform sample sizes .

Advanced Research Questions

Q. How can researchers reconcile contradictions between KX1-141’s threshold shift reductions and inconsistent OHC protection?

Discrepancies may arise from methodological limitations, such as reliance on far-field ABR measurements (less sensitive to localized OHC damage). Advanced protocols should integrate:

Q. What strategies optimize KX1-141 dosing protocols to enhance cochlear drug delivery?

Pharmacokinetic studies using perilymph sampling or fluorescent tracers can map drug distribution post-round-window application. Dose-response experiments should test:

Q. How do ATP-competitive vs. non-competitive Src-PTK inhibitors (e.g., KX2-328 vs. KX1-141) differ in mechanistic outcomes?

ATP-competitive inhibitors like KX2-328 may exhibit broader kinase inhibition, risking off-target effects. Non-competitive inhibitors like KX1-141 could offer selective pathway modulation. Comparative studies should:

- Use kinase activity profiling to assess specificity.

- Evaluate synaptic ribbon preservation alongside OHC metrics to differentiate mechanistic targets .

Q. What ethical and methodological considerations apply when designing replication studies for KX1-141?

- Blinding : Ensure experimenters are blinded to treatment groups to reduce bias in threshold measurements.

- Data transparency : Publish raw threshold and OHC datasets with variability metrics (e.g., standard deviations).

- Ethical oversight : Adhere to ARRIVE guidelines for animal studies, including humane endpoints and sample size justification .

Q. How can researchers address the lack of pre-exposure threshold data in KX1-141 studies?

Baseline ABR thresholds must be recorded pre-drug application to rule out ototoxic effects of vehicle solutions. Contingency plans include:

- Within-subject designs comparing pre- and post-drug thresholds.

- Saline controls to isolate noise-induced vs. drug-induced threshold shifts .

Data Analysis and Contradiction Management

Q. What statistical approaches resolve conflicting findings between threshold shifts and OHC loss in KX1-141 studies?

- Multivariate regression to model interactions between treatment, frequency, and OHC survival.

- Bayesian analysis to quantify probabilities of Type I/II errors in underpowered studies.

- Meta-analyses pooling data across labs to identify consistent trends .

Q. How should researchers validate KX1-141’s efficacy in human-derived cochlear models?

Transition to human organoid cultures or ex vivo cochlear explants allows direct testing of drug toxicity and protection. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.